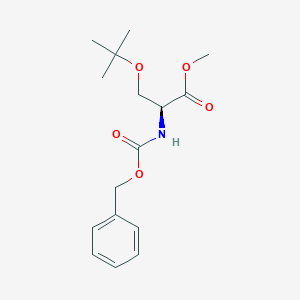

O-tert-Butyl-N-carbobenzoxy-L-serine methyl ester

Beschreibung

Eigenschaften

IUPAC Name |

methyl (2S)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5/c1-16(2,3)22-11-13(14(18)20-4)17-15(19)21-10-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,17,19)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMAXPCYVVRYQNO-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC[C@@H](C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80562393 | |

| Record name | Methyl N-[(benzyloxy)carbonyl]-O-tert-butyl-L-serinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80562393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1872-59-9 | |

| Record name | Methyl N-[(benzyloxy)carbonyl]-O-tert-butyl-L-serinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80562393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to O-tert-Butyl-N-carbobenzoxy-L-serine methyl ester (CAS No. 1872-59-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-tert-Butyl-N-carbobenzoxy-L-serine methyl ester, with the CAS number 1872-59-9, is a pivotal protected amino acid derivative extensively utilized in synthetic organic chemistry, particularly in the realm of peptide synthesis and drug development.[1][2][3] Its unique trifunctional protecting group strategy, employing a tert-butyl ether for the hydroxyl group, a carbobenzoxy (Cbz) group for the amine, and a methyl ester for the carboxylic acid, offers chemists precise control over reactivity during complex molecular assembly. This guide provides an in-depth overview of its physicochemical properties, detailed synthesis protocols, and its critical role in the solid-phase peptide synthesis (SPPS) of therapeutic peptides.

Physicochemical Properties

This compound is a white to off-white solid at room temperature. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 1872-59-9 | [3][4] |

| Molecular Formula | C₁₆H₂₃NO₅ | [3][4] |

| Molecular Weight | 309.36 g/mol | [3] |

| Melting Point | 43 °C | [4] |

| Boiling Point (Predicted) | 437.2 ± 45.0 °C | [4] |

| Density (Predicted) | 1.117 ± 0.06 g/cm³ | [4] |

| Refractive Index | 6 ° (c=2, EtOH) | [4] |

Synthesis of this compound

Experimental Protocol:

Step 1: Esterification of L-Serine to L-Serine Methyl Ester Hydrochloride [5][6]

-

Suspend L-serine (1 equivalent) in anhydrous methanol.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.1 equivalents) dropwise to the stirred suspension.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 24 hours.

-

Remove the solvent under reduced pressure to yield L-serine methyl ester hydrochloride as a white solid.

Step 2: N-protection with Carbobenzoxy (Cbz) group

-

Dissolve L-serine methyl ester hydrochloride (1 equivalent) in a mixture of water and a suitable organic solvent (e.g., dioxane or THF).

-

Cool the solution to 0 °C.

-

Add sodium carbonate or sodium bicarbonate (2.5 equivalents) to the solution.

-

Slowly add benzyl chloroformate (Cbz-Cl, 1.1 equivalents) dropwise while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-Cbz-L-serine methyl ester.

Step 3: O-tert-butylation

-

Dissolve N-Cbz-L-serine methyl ester (1 equivalent) in a suitable solvent like dichloromethane or dioxane.

-

Cool the solution to -78 °C (dry ice/acetone bath).

-

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.

-

Bubble isobutylene gas through the solution for several hours, or add liquid isobutylene, while maintaining the low temperature.

-

Allow the reaction to slowly warm to room temperature and stir for 48-72 hours.

-

Quench the reaction with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Synthesis Pathway Diagram

Caption: Synthesis of this compound.

Role in Solid-Phase Peptide Synthesis (SPPS)

This compound serves as a valuable building block in peptide synthesis, particularly in solution-phase synthesis or for the preparation of specific peptide fragments. In the more common solid-phase peptide synthesis (SPPS), the analogous N-Fmoc protected derivative, Fmoc-Ser(tBu)-OH, is predominantly used. However, the principles of side-chain protection are identical and crucial for preventing unwanted side reactions. The tert-butyl ether protecting group for the serine hydroxyl is stable to the basic conditions used for Fmoc-deprotection and the acidic conditions for Boc-deprotection, but is readily cleaved under strong acidic conditions during the final cleavage from the resin.

SPPS Workflow with a Protected Serine Derivative

The following diagram illustrates the general workflow of Fmoc-based SPPS, highlighting the incorporation of a protected serine residue.

Caption: General workflow of Solid-Phase Peptide Synthesis (SPPS).

Application in Drug Development

Protected serine derivatives are integral to the synthesis of numerous peptide-based therapeutics. The tert-butyl protection of the hydroxyl group is particularly important in the synthesis of long peptides where side reactions can significantly reduce the yield and purity of the final product. While specific documentation detailing the use of this compound in the synthesis of blockbuster drugs like Semaglutide and Liraglutide is proprietary, the analogous Fmoc-Ser(tBu)-OH is a key reagent.[7] The principles demonstrated by this compound are fundamental to the chemical synthesis of these complex therapeutic peptides.

Analytical Data (Reference)

¹H NMR (Reference: N-Cbz-O-tert-butyl-L-serine) [8]

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 7.35-7.25 | m | Aromatic protons (Cbz) |

| 5.10 | s | -CH₂-Ph (Cbz) |

| 4.35 | m | α-CH |

| 3.8-3.6 | m | β-CH₂ |

| 1.15 | s | tert-Butyl |

Conclusion

This compound is a well-defined chemical entity with significant applications in synthetic chemistry. Its robust protecting group strategy makes it an invaluable tool for the construction of complex molecules, particularly in the field of peptide synthesis. The methodologies outlined in this guide provide a comprehensive overview for researchers and professionals in drug development, underscoring the importance of this compound in advancing therapeutic innovation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. scbt.com [scbt.com]

- 4. chembk.com [chembk.com]

- 5. rsc.org [rsc.org]

- 6. Preparation method of O-tert-butyl-L-serine methyl ester and O-tert-butyl-L-serine aqueous solution - Eureka | Patsnap [eureka.patsnap.com]

- 7. iris.cnr.it [iris.cnr.it]

- 8. N-Cbz-O-tert-butyl-L-serine(1676-75-1) 1H NMR [m.chemicalbook.com]

Cbz-Ser(tBu)-OMe: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Carbobenzyloxy-O-tert-butyl-L-serine methyl ester, commonly abbreviated as Cbz-Ser(tBu)-OMe, is a pivotal protected amino acid derivative extensively utilized in peptide synthesis. Its unique combination of protecting groups—the benzyloxycarbonyl (Cbz or Z) group for the amine terminus, the tert-butyl (tBu) group for the serine hydroxyl side chain, and the methyl ester (-OMe) for the carboxyl terminus—offers strategic advantages in the controlled, stepwise assembly of peptide chains. This technical guide provides an in-depth overview of the chemical properties, synthesis, and analytical methods related to Cbz-Ser(tBu)-OMe, serving as a valuable resource for professionals in chemical research and drug development.

Chemical and Physical Properties

Cbz-Ser(tBu)-OMe is a white to off-white crystalline powder. The strategic placement of its protecting groups dictates its reactivity and solubility, making it a versatile building block in peptide chemistry. Below is a summary of its key chemical and physical properties.

| Property | Value | Reference(s) |

| IUPAC Name | Methyl (2S)-2-[(benzyloxy)carbonylamino]-3-(tert-butoxy)propanoate | |

| Synonyms | Z-Ser(tBu)-OMe, N-Cbz-O-tert-butyl-L-serine methyl ester | |

| CAS Number | 1872-59-9 | |

| Molecular Formula | C₁₆H₂₃NO₅ | |

| Molecular Weight | 309.36 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in methanol, ethanol, dichloromethane, and ethyl acetate. | [1] |

| Storage | Store in a cool, dry place, protected from light. |

Synthesis and Purification

The synthesis of Cbz-Ser(tBu)-OMe is a multi-step process that begins with the protection of the amino and hydroxyl groups of L-serine, followed by the esterification of the carboxylic acid.

Synthetic Workflow

Caption: Synthetic workflow for Cbz-Ser(tBu)-OMe.

Experimental Protocols

1. Synthesis of N-Cbz-L-serine (Cbz-Ser-OH):

-

Materials: L-Serine, sodium bicarbonate (NaHCO₃), benzyl chloroformate (Cbz-Cl), tetrahydrofuran (THF), water, ethyl acetate (EtOAc), brine.

-

Procedure:

-

Dissolve L-Serine in a 2:1 mixture of THF and water.

-

Add sodium bicarbonate to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add benzyl chloroformate dropwise while maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for several hours until the reaction is complete (monitored by TLC).

-

Dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Cbz-Ser-OH.[2]

-

2. Synthesis of N-Cbz-O-tert-butyl-L-serine (Cbz-Ser(tBu)-OH):

-

Materials: Cbz-Ser-OH, isobutylene, acid catalyst (e.g., sulfuric acid), dichloromethane (DCM).

3. Esterification to Cbz-Ser(tBu)-OMe:

-

Materials: Cbz-Ser(tBu)-OH, methanol (MeOH), thionyl chloride (SOCl₂) or dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

-

Procedure (using Thionyl Chloride):

4. Purification:

-

Recrystallization: The crude Cbz-Ser(tBu)-OMe can be purified by recrystallization. A common solvent system for similar protected amino acid esters is ethyl acetate/hexane.[5]

-

Column Chromatography: Alternatively, purification can be achieved by silica gel column chromatography using a suitable eluent system, such as a gradient of ethyl acetate in hexane.[2]

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a crucial technique to assess the enantiomeric purity of Cbz-Ser(tBu)-OMe.

-

General Protocol for Protected Amino Acids:

-

Column: A protein-based chiral column, such as an Ovomucoid (OVM) column, can be effective for the direct separation of protected amino acids.[6]

-

Mobile Phase: A typical mobile phase would consist of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The exact composition and gradient would need to be optimized.

-

Detection: UV detection at a wavelength of 210-220 nm is commonly used for peptide bonds and protecting groups.

-

Note: A specific, validated HPLC method for Cbz-Ser(tBu)-OMe is not detailed in the searched literature and would require method development.

-

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Based on the structure and data from similar compounds, the following proton chemical shifts (δ) are expected (in CDCl₃):

-

~7.3 ppm (m, 5H, Ar-H of Cbz)

-

~5.1 ppm (s, 2H, -CH ₂-Ph of Cbz)

-

~5.3-5.8 ppm (d, 1H, NH )

-

~4.4 ppm (m, 1H, α-CH )

-

~3.7 ppm (s, 3H, -OCH ₃)

-

~3.6-3.9 ppm (m, 2H, β-CH ₂)

-

~1.1 ppm (s, 9H, -C(CH ₃)₃)

-

Note: These are predicted values and require experimental confirmation for precise chemical shifts and coupling constants.[7]

-

-

¹³C NMR: The expected chemical shifts for the carbon atoms are:

-

~171 ppm (C =O, ester)

-

~156 ppm (C =O, carbamate)

-

~136 ppm (Ar-C , quaternary)

-

~128 ppm (Ar-C H)

-

~74 ppm (C (CH₃)₃)

-

~67 ppm (-C H₂-Ph)

-

~63 ppm (β-C H₂)

-

~55 ppm (α-C H)

-

~52 ppm (-OC H₃)

-

~27 ppm (-C(C H₃)₃)

-

Note: These are predicted values and require experimental confirmation.

-

Mass Spectrometry (MS):

-

Expected Ionization: Electrospray ionization (ESI) is a suitable method for this molecule.

-

Expected m/z Peaks:

-

[M+H]⁺: 310.17

-

[M+Na]⁺: 332.15

-

-

Fragmentation Pattern: The fragmentation in MS/MS would likely involve the loss of the tert-butyl group (as isobutene, 56 Da), the methoxy group (31 Da), and cleavage of the Cbz group. A detailed experimental fragmentation pattern is not available in the searched literature.

Applications in Peptide Synthesis

Cbz-Ser(tBu)-OMe is primarily used as a building block in solution-phase and solid-phase peptide synthesis (SPPS). The orthogonal protecting groups allow for selective deprotection and chain elongation.

-

N-terminus (Cbz): The Cbz group is stable to the basic conditions used for Fmoc group removal and the acidic conditions used for Boc group removal. It is typically removed by catalytic hydrogenation (e.g., H₂/Pd-C).[2]

-

Side Chain (tBu): The tert-butyl ether is stable to a wide range of reaction conditions but is readily cleaved by strong acids such as trifluoroacetic acid (TFA), which is commonly used in the final cleavage step of Boc-based SPPS.

-

C-terminus (-OMe): The methyl ester protects the carboxylic acid from participating in unwanted coupling reactions. It can be saponified (hydrolyzed) under basic conditions to liberate the free carboxylic acid for further coupling.

This strategic combination of protecting groups provides chemists with the flexibility to incorporate serine into a peptide chain at various stages of the synthesis with minimal side reactions.

Conclusion

Cbz-Ser(tBu)-OMe is a well-established and valuable reagent in the field of peptide chemistry. Its defined chemical properties and the orthogonal nature of its protecting groups make it an indispensable tool for the synthesis of complex peptides. This guide provides a foundational understanding of its synthesis, purification, and analytical characterization, intended to support researchers and developers in its effective application. Further experimental work is recommended to establish detailed and validated analytical methods and to optimize synthetic and purification procedures for specific applications.

References

- 1. researchgate.net [researchgate.net]

- 2. total-synthesis.com [total-synthesis.com]

- 4. mdpi.com [mdpi.com]

- 5. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN101284803A - Synthetic method of N-fluorenylmethoxycarbonyl-O-tert-butyl serine - Google Patents [patents.google.com]

- 7. The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride [organic-chemistry.org]

A Technical Guide to Z-Ser(tBu)-OMe: Properties, Applications, and Protocols for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of peptide and protein chemistry, the strategic use of protecting groups is fundamental to achieving the desired sequence and purity of synthetic peptides. Z-Ser(tBu)-OMe, or (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(tert-butoxy)propanoate, is a key building block in this domain. This technical guide provides an in-depth overview of the physicochemical properties of Z-Ser(tBu)-OMe, its primary application in peptide synthesis, and relevant experimental protocols.

Physicochemical Properties

Z-Ser(tBu)-OMe is a derivative of the amino acid L-serine, featuring three critical protecting groups: a benzyloxycarbonyl (Z) group at the N-terminus, a tert-butyl (tBu) ether protecting the side-chain hydroxyl group, and a methyl ester (OMe) at the C-terminus. These modifications are crucial for its utility in synthetic organic chemistry, particularly in the stepwise assembly of peptide chains.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₃NO₅ | [1] |

| Molar Mass | 309.36 g/mol | [1] |

| CAS Number | 1872-59-9 | [1] |

| Appearance | Typically a white to off-white solid | |

| Solubility | Soluble in organic solvents like DMF, DCM |

Core Application: A Building Block in Peptide Synthesis

The primary application of Z-Ser(tBu)-OMe is as a protected amino acid derivative in peptide synthesis. The choice of protecting groups is paramount for a successful and efficient synthesis, preventing unwanted side reactions and ensuring the correct peptide sequence is assembled.[2][3]

-

N-terminal Z-group (Benzyloxycarbonyl): The Z-group is a classic urethane-type protecting group for the α-amino group. It is stable under the basic conditions often used for Fmoc group removal and the mild acidic conditions for Boc group removal, offering orthogonality in various synthetic strategies.[4][5] The Z-group is typically removed under reductive conditions, most commonly through catalytic hydrogenation (e.g., using Pd/C and H₂).[5][6] While historically significant in solution-phase peptide synthesis, its use in solid-phase peptide synthesis (SPPS) is less common compared to the Fmoc group.[4]

-

Side-Chain tBu-group (tert-Butyl): The tert-butyl ether protecting the hydroxyl group of the serine side chain is robust and stable under the conditions typically used in both Boc and Fmoc-based solid-phase peptide synthesis.[2][7] This stability prevents undesirable side reactions involving the hydroxyl group during peptide chain elongation.[2] The tBu group is readily removed during the final cleavage of the peptide from the resin, typically using strong acidic conditions such as trifluoroacetic acid (TFA).[1]

-

C-terminal OMe-group (Methyl Ester): The methyl ester protects the C-terminal carboxylic acid. In the context of synthesizing a larger peptide, this group would need to be removed (saponified) to allow for the coupling of the next amino acid in solution-phase synthesis.

Experimental Protocols

While a specific protocol for the synthesis of Z-Ser(tBu)-OMe is outlined in patent literature, a more common application for researchers is its incorporation into a peptide chain.[8] Below are generalized protocols for the coupling of a Z-protected amino acid and the subsequent deprotection of the Z and tBu groups.

General Protocol for Coupling of Z-Ser(tBu)-OMe in Solution-Phase Synthesis

This protocol describes a typical coupling reaction using a carbodiimide-based activating agent.

-

Amino Component Preparation: In a reaction vessel, dissolve the amino acid or peptide ester hydrochloride salt (1.05 equivalents) in an appropriate solvent such as Dichloromethane (DCM). Cool the solution to 0 °C and add a non-nucleophilic base like N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA) (1.05 equivalents) dropwise. Stir for 15 minutes at 0 °C.

-

Carboxyl Component Activation: In a separate vessel, dissolve Z-Ser(tBu)-OMe (1.0 equivalent) and an activating agent such as 1-Hydroxybenzotriazole (HOBt) (1.0 equivalent) in a minimal amount of N,N-Dimethylformamide (DMF), then dilute with DCM. Cool this solution to 0 °C. Add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.05 equivalents) in DCM dropwise over 30 minutes, maintaining the temperature at 0 °C. Stir for an additional 30 minutes at 0 °C.

-

Coupling Reaction: Add the activated carboxyl component from step 2 to the amino component solution from step 1. Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Work-up and Purification: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. The filtrate is then typically washed sequentially with dilute acid (e.g., 1 M HCl), water, and a mild base (e.g., saturated NaHCO₃), followed by brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Deprotection Strategies

Z-Group Removal (Hydrogenolysis):

-

Reaction Setup: Dissolve the Z-protected peptide in a suitable solvent such as methanol (MeOH).

-

Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst, typically at 10-20% by weight of the peptide.

-

Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Monitoring and Work-up: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Once complete, carefully filter the mixture through a pad of Celite® to remove the catalyst and wash the pad with the reaction solvent. The filtrate is then concentrated to yield the deprotected peptide.[5][6]

tBu-Group Removal (Acidolysis):

The tert-butyl group is stable to the conditions used for Z-group hydrogenolysis but is readily cleaved with strong acids. This is typically performed concurrently with the cleavage of the peptide from the solid support in SPPS.

-

Cleavage Cocktail: Prepare a cleavage cocktail, commonly consisting of Trifluoroacetic acid (TFA) with scavengers to prevent side reactions. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

-

Deprotection/Cleavage: Treat the peptide-resin with the cleavage cocktail for 2-4 hours at room temperature.

-

Peptide Precipitation: Following cleavage, the peptide is precipitated from the TFA solution using cold diethyl ether, collected by centrifugation, and washed multiple times with cold ether to remove the cleavage cocktail and scavengers.

-

Purification: The crude peptide is then dried and purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow and Logical Relationships

The following diagrams illustrate the logical flow of using a protected amino acid derivative like Z-Ser(tBu)-OMe in a typical peptide synthesis workflow.

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Caption: Orthogonal protecting group strategy for Z-Ser(tBu)-OMe.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. peptide.com [peptide.com]

- 4. peptide.com [peptide.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. peptide.com [peptide.com]

- 8. CN101284803A - Synthetic method of N-fluorenylmethoxycarbonyl-O-tert-butyl serine - Google Patents [patents.google.com]

Technical Guide: O-tert-Butyl-N-carbobenzoxy-L-serine Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-tert-Butyl-N-carbobenzoxy-L-serine methyl ester is a protected amino acid derivative crucial in peptide synthesis and drug discovery. Its unique structure, featuring protecting groups for both the amine and hydroxyl functionalities of the L-serine backbone, makes it a valuable building block for the controlled, stepwise assembly of complex peptide chains. The tert-butyl ether protecting the hydroxyl group and the carbobenzoxy (Cbz) group protecting the amine offer orthogonal stability, allowing for selective deprotection strategies essential in modern peptide chemistry. This guide provides a comprehensive overview of its chemical structure, properties, and a generalized synthetic approach.

Chemical Structure and Properties

This compound is a chiral molecule derived from the naturally occurring amino acid L-serine. The core structure consists of a serine methyl ester with a tert-butyl ether at the side-chain hydroxyl group and a carbobenzoxy group attached to the alpha-amino group.

Chemical Structure Diagram:

Caption: 2D structure of this compound.

| Property | Value | Reference |

| CAS Number | 1872-59-9 | [1][2][3][4][5][6] |

| Molecular Formula | C₁₆H₂₃NO₅ | [1][3][4][5] |

| Molecular Weight | 309.36 g/mol | [1][3][4][7] |

| Appearance | Pale amber oil | [8] |

| Melting Point | 43 °C | [1] |

| Boiling Point | 437.2 ± 45.0 °C (Predicted) | [1] |

| Density | 1.117 ± 0.06 g/cm³ (Predicted) | [1] |

Synthesis

The synthesis of this compound is a multi-step process that begins with the natural amino acid L-serine. The general synthetic strategy involves the sequential protection of the functional groups to prevent unwanted side reactions.

Generalized Synthetic Workflow:

A plausible synthetic route, based on related preparations, involves three main stages:

-

Esterification of L-serine: The carboxylic acid of L-serine is first converted to a methyl ester.

-

N-protection: The amino group is then protected with a carbobenzoxy (Cbz) group.

-

O-protection: Finally, the hydroxyl group of the serine side chain is protected with a tert-butyl group.

Caption: Generalized synthetic workflow for this compound.

Experimental Protocols

While a specific, unified experimental protocol for the direct synthesis of this compound is not detailed in a single source, the following procedures for analogous preparations provide a strong foundation for its synthesis.

1. Preparation of L-Serine Methyl Ester Hydrochloride (analogue to[9][10])

-

Materials: L-serine, anhydrous methanol, thionyl chloride (SOCl₂).

-

Procedure:

-

Suspend L-serine in anhydrous methanol under an inert atmosphere (e.g., nitrogen).

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride dropwise to the stirred suspension.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, then reflux for several hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to yield L-serine methyl ester hydrochloride as a solid.

-

2. Preparation of N-(tert-Butoxycarbonyl)-L-serine methyl ester (analogue to)

-

Materials: L-serine methyl ester hydrochloride, dichloromethane (CH₂Cl₂), triethylamine (TEA), di-tert-butyl dicarbonate (Boc₂O).

-

Procedure:

-

Dissolve L-serine methyl ester hydrochloride in dichloromethane.

-

Add triethylamine to neutralize the hydrochloride salt.

-

Add di-tert-butyl dicarbonate to the solution.

-

Stir the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere.

-

Wash the solution sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to obtain N-Boc-L-serine methyl ester.

-

Note: For the synthesis of the target molecule, benzyl chloroformate (Cbz-Cl) would be used in place of di-tert-butyl dicarbonate to introduce the N-carbobenzoxy protecting group.

3. O-tert-Butylation (analogue to[10])

-

Materials: N-Carbobenzoxy-L-serine methyl ester, dichloromethane or dioxane, isobutene, and an acid catalyst (e.g., sulfuric acid).

-

Procedure:

-

Dissolve N-Carbobenzoxy-L-serine methyl ester in a suitable solvent such as dichloromethane or dioxane.

-

Add a catalytic amount of a strong acid like sulfuric acid.

-

Introduce isobutene gas into the reaction mixture.

-

Allow the reaction to proceed for an extended period (e.g., 96 hours) until completion is observed by TLC.

-

Work up the reaction mixture to isolate the desired this compound.

-

Applications in Research and Drug Development

This compound is primarily utilized as a protected amino acid building block in solid-phase and solution-phase peptide synthesis. The orthogonal nature of the Cbz and tert-butyl protecting groups is advantageous. The Cbz group can be removed by hydrogenolysis, while the tert-butyl group is cleaved under acidic conditions. This allows for precise control over the peptide elongation process. As a serine derivative, it is incorporated into peptides that may have therapeutic potential, as amino acids and their derivatives can influence various physiological activities.[6][7]

Conclusion

This compound is a key reagent for chemists and pharmacologists involved in the synthesis of peptides. Understanding its structure, properties, and the methodologies for its preparation is fundamental for its effective application in the development of novel therapeutics and research tools. The protocols outlined in this guide, derived from analogous chemical transformations, provide a robust framework for the synthesis and utilization of this important molecule.

References

- 1. chembk.com [chembk.com]

- 2. This compound | 1872-59-9 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. chembk.com [chembk.com]

- 6. chembk.com [chembk.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Preparation method of O-tert-butyl-L-serine methyl ester and O-tert-butyl-L-serine aqueous solution - Eureka | Patsnap [eureka.patsnap.com]

- 10. CN101284803A - Synthetic method of N-fluorenylmethoxycarbonyl-O-tert-butyl serine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of Cbz-Ser(tBu)-OMe in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the solubility characteristics of N-Carbobenzyloxy-O-tert-butyl-L-serine methyl ester (Cbz-Ser(tBu)-OMe), a critical building block in modern peptide synthesis and drug development. Understanding the solubility of this protected amino acid is paramount for optimizing reaction conditions, enhancing purification efficiency, and ensuring reproducibility in synthetic workflows.

Introduction to Cbz-Ser(tBu)-OMe and its Solubility

Cbz-Ser(tBu)-OMe is a derivative of the amino acid L-serine, where the amine group is protected by a carbobenzyloxy (Cbz) group, the side-chain hydroxyl group is protected by a tert-butyl (tBu) group, and the C-terminus is a methyl ester (OMe). This strategic placement of protecting groups allows for its precise incorporation into peptide chains during solid-phase or solution-phase synthesis.

The solubility of Cbz-Ser(tBu)-OMe is governed by its molecular structure:

-

Aromatic Cbz Group: Imparts a degree of non-polar, hydrophobic character.

-

Aliphatic tBu Group: Significantly increases hydrophobicity.

-

Methyl Ester Group: Contributes to its non-ionic nature and compatibility with organic solvents.

-

Core Amino Acid Structure: Provides a polar backbone.

This combination results in a molecule with limited solubility in water and non-polar alkanes but good solubility in a range of polar aprotic and other common organic solvents. Accurate solubility data is crucial for selecting appropriate solvent systems for coupling reactions, cleavage procedures, and chromatographic purification.

Quantitative Solubility Data

Quantitative, publicly available solubility data for Cbz-Ser(tBu)-OMe is limited. The following table presents illustrative solubility values based on the compound's structural similarity to other protected amino acids and general principles of organic chemistry. These values should be considered estimates and are intended to guide solvent selection prior to experimental determination.

| Solvent | Dielectric Constant (ε) at 20°C | Polarity Index | Illustrative Solubility ( g/100 mL at 25°C) |

| Dichloromethane (DCM) | 9.1 | 3.1 | > 25 |

| Tetrahydrofuran (THF) | 7.5 | 4.0 | > 20 |

| Ethyl Acetate (EtOAc) | 6.0 | 4.4 | ~15 |

| Acetone | 21.0 | 5.1 | > 20 |

| Acetonitrile (ACN) | 37.5 | 5.8 | ~10 |

| N,N-Dimethylformamide (DMF) | 36.7 | 6.4 | > 30 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 7.2 | > 30 |

| Methanol (MeOH) | 32.7 | 5.1 | ~5 |

| Isopropanol (IPA) | 19.9 | 3.9 | ~2 |

| Toluene | 2.4 | 2.4 | ~5 |

| Hexane | 1.9 | 0.1 | < 0.1 |

| Water | 80.1 | 10.2 | < 0.01 |

Note: The data in this table is illustrative and intended for guidance. For precise applications, experimental verification is strongly recommended.

Experimental Protocol for Solubility Determination

A reliable method for determining the solubility of a compound like Cbz-Ser(tBu)-OMe is the isothermal equilibrium method. This protocol outlines the steps to quantify solubility using High-Performance Liquid Chromatography (HPLC) for concentration analysis.

Objective: To determine the saturation solubility of Cbz-Ser(tBu)-OMe in a selected organic solvent at a constant temperature.

Materials:

-

Cbz-Ser(tBu)-OMe (high purity, >98%)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or vortex mixer with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV at 254 nm)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of Cbz-Ser(tBu)-OMe and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Perform serial dilutions of the stock solution to create a set of calibration standards (e.g., 0.5, 0.25, 0.1, 0.05 mg/mL).

-

-

Sample Preparation (Equilibrium Saturation):

-

Add an excess amount of Cbz-Ser(tBu)-OMe to a vial (e.g., 20-30 mg). The amount should be sufficient to ensure a saturated solution with visible undissolved solid.

-

Add a precise volume of the test solvent (e.g., 2 mL) to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in an orbital shaker set to a constant temperature (e.g., 25°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After the equilibration period, allow the vial to stand undisturbed at the same temperature for at least 2 hours to allow undissolved solids to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove all particulate matter.

-

Dilute the filtered sample with a known volume of the mobile phase or a suitable solvent to bring its concentration within the range of the calibration curve.

-

-

HPLC Analysis:

-

Inject the prepared calibration standards into the HPLC system to generate a standard curve (Peak Area vs. Concentration).

-

Inject the diluted sample of the saturated solution.

-

Record the peak area corresponding to Cbz-Ser(tBu)-OMe.

-

-

Calculation:

-

Using the linear regression equation from the calibration curve, calculate the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution.

-

Convert the concentration to the desired units (e.g., g/100 mL).

Solubility ( g/100 mL) = [Concentration from HPLC (mg/mL)] * [Dilution Factor] * 0.1

-

Visualized Workflows and Logic

Visual diagrams can clarify complex experimental processes and decision-making logic in solvent selection.

Caption: Experimental workflow for solubility determination.

Caption: Decision tree for solvent selection in synthesis.

A Comprehensive Technical Guide to O-tert-Butyl-N-carbobenzoxy-L-serine Methyl Ester: Synthesis and Spectral Analysis

For Researchers, Scientists, and Drug Development Professionals

Compound Identity

-

Systematic Name: (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(tert-butoxy)propanoate

-

Common Abbreviations: Z-Ser(tBu)-OMe

-

CAS Number: 1872-59-9

-

Molecular Formula: C₁₆H₂₃NO₅

-

Molecular Weight: 309.36 g/mol

Spectral Data

The following tables summarize the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for O-tert-Butyl-N-carbobenzoxy-L-serine methyl ester. This data is inferred from the analysis of structurally similar compounds, including N-Cbz-O-tert-butyl-L-serine and O-tert-Butyl-L-serine methyl ester hydrochloride.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.35 | m | 5H | C₆H₅- |

| ~5.7 | d | 1H | -NH- |

| ~5.1 | s | 2H | -CH₂-Ph |

| ~4.4 | m | 1H | α-CH |

| ~3.8-3.6 | m | 2H | β-CH₂ |

| ~3.7 | s | 3H | -OCH₃ |

| ~1.1 | s | 9H | -C(CH₃)₃ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~171 | C=O (ester) |

| ~156 | C=O (carbamate) |

| ~136 | C (aromatic, quaternary) |

| ~128.5 | CH (aromatic) |

| ~128.0 | CH (aromatic) |

| ~127.8 | CH (aromatic) |

| ~74 | C (quaternary, tert-butyl) |

| ~67 | -CH₂-Ph |

| ~63 | β-CH₂ |

| ~56 | α-CH |

| ~52 | -OCH₃ |

| ~27 | -C(CH₃)₃ |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3300 | N-H stretch (amide) |

| ~3000-2850 | C-H stretch (aliphatic) |

| ~1745 | C=O stretch (ester) |

| ~1715 | C=O stretch (carbamate) |

| ~1520 | N-H bend (amide II) |

| ~1250, ~1050 | C-O stretch (ether and ester) |

Experimental Protocols

The following section details a plausible multi-step synthesis for this compound, followed by the general procedures for acquiring NMR and IR spectra.

3.1. Synthesis of this compound

This synthesis involves three main stages: esterification of L-serine, protection of the hydroxyl group as a tert-butyl ether, and finally, protection of the amino group with a carbobenzoxy group.

Step 1: Synthesis of L-Serine Methyl Ester Hydrochloride

-

Suspend L-serine (1 equivalent) in anhydrous methanol.

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride (1.1 equivalents) dropwise while maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure to yield L-serine methyl ester hydrochloride as a white solid.

Step 2: Synthesis of O-tert-Butyl-L-serine Methyl Ester

-

Dissolve L-serine methyl ester hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane or dioxane.

-

Cool the solution to 0 °C.

-

Add a catalytic amount of a strong acid (e.g., perchloric acid or sulfuric acid).

-

Introduce isobutylene gas into the reaction mixture or add liquid isobutylene under pressure.

-

Allow the reaction to stir at room temperature for 24-48 hours in a sealed vessel.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain O-tert-butyl-L-serine methyl ester.

Step 3: Synthesis of this compound

-

Dissolve O-tert-butyl-L-serine methyl ester (1 equivalent) in a mixture of dioxane and water.

-

Cool the solution to 0 °C.

-

Add sodium bicarbonate or sodium carbonate (2 equivalents).

-

Slowly add benzyl chloroformate (Cbz-Cl, 1.1 equivalents) dropwise.

-

Allow the reaction to stir at room temperature overnight.

-

Monitor the reaction by TLC.

-

After completion, extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

3.2. NMR Spectroscopy Protocol

-

Prepare a sample by dissolving approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer at room temperature.

-

Use the residual solvent peak as an internal reference.

3.3. IR Spectroscopy Protocol

-

Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Place a small amount of the solid sample directly on the ATR crystal.

-

Record the spectrum over a range of 4000-400 cm⁻¹.

Visualization of Experimental Workflow

The following diagram illustrates the synthetic pathway and analytical characterization of this compound.

Caption: Synthetic and analytical workflow for Z-Ser(tBu)-OMe.

A Technical Guide to Z-Ser(tBu)-OMe for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on N-benzyloxycarbonyl-O-tert-butyl-L-serine methyl ester, commonly known as Z-Ser(tBu)-OMe. This derivative of the amino acid serine is a critical building block in peptide synthesis, offering strategic advantages in the construction of complex peptide chains. This document details its chemical properties, commercial availability, and provides comprehensive protocols for its application in both solid-phase and solution-phase peptide synthesis.

Core Concepts and Applications

Z-Ser(tBu)-OMe is an amino acid derivative where the alpha-amino group is protected by a benzyloxycarbonyl (Z) group, the side-chain hydroxyl group is protected by a tert-butyl (tBu) group, and the carboxyl group is esterified as a methyl ester (OMe). This trifecta of protecting groups makes it a versatile tool for peptide chemists. The Z-group offers robust protection and is typically removed by catalytic hydrogenation, providing orthogonality with acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups. The tBu group is acid-labile and prevents side reactions at the serine hydroxyl group, while the methyl ester protects the C-terminus, which can be saponified if a free C-terminal acid is required in the final peptide.

Commercial Suppliers and Physical Properties

A variety of chemical suppliers offer Z-Ser(tBu)-OMe and its corresponding carboxylic acid, Z-Ser(tBu)-OH. The quality and purity of these reagents are paramount for successful peptide synthesis. Below is a compilation of data from various commercial sources.

| Property | Z-Ser(tBu)-OMe | Z-Ser(tBu)-OH |

| CAS Number | 1872-59-9[1] | 1676-75-1[1][2][3] |

| Molecular Formula | C16H23NO5[1] | C15H21NO5[2][3] |

| Molecular Weight | 309.36 g/mol [1] | 295.33 g/mol [1][2] |

| Appearance | White to off-white solid/powder to crystal[1][2] | White to off-white solid[2] |

| Purity | >98.0% (N)[1], 95.00%[1] | 98.0% (NMR)[2] |

| Melting Point | 43 °C[1] | Not specified |

| Optical Rotation [α]D | 6° (c=2, EtOH)[1] | 18.834° (c=0.01 g/mL, MeOH)[2] |

| Storage Conditions | 2-8°C[1] | Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month)[2] |

Experimental Protocols

The following protocols are synthesized from established methods for peptide synthesis and are directly applicable to the use of Z-Ser(tBu)-OMe and its derivatives.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Z-Ser(tBu)-OH

This protocol outlines the incorporation of a Z-Ser(tBu)-OH residue into a peptide chain being synthesized on a solid support using a standard Fmoc/tBu strategy.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Z-Ser(tBu)-OH (3 equivalents)

-

Coupling reagent (e.g., HBTU, HATU) (2.9 equivalents)[4]

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA, N-Methylmorpholine - NMM) (6 equivalents)[4]

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF

-

Cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane - TIS)[4]

Procedure:

-

Fmoc Deprotection (if applicable):

-

Swell the peptide-resin in DMF for 30 minutes.

-

Treat the resin with 20% piperidine in DMF for 5 minutes, then drain.

-

Repeat the piperidine treatment for 15-20 minutes and drain.

-

Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

-

Confirm the presence of a free amine using a Kaiser test (a positive result is indicated by a blue color).[5]

-

-

Coupling of Z-Ser(tBu)-OH:

-

Pre-activation: In a separate vessel, dissolve Z-Ser(tBu)-OH (3 eq.), the coupling reagent (e.g., HBTU, 2.9 eq.), and an additive (e.g., HOBt, 3 eq.) in DMF. Add the base (e.g., DIPEA, 6 eq.) and allow the mixture to pre-activate for 1-2 minutes.[5]

-

Coupling: Add the pre-activated solution to the resin. Agitate the mixture at room temperature for 1-2 hours.[5]

-

Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.

-

Confirmation of Coupling: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow color) indicates successful coupling.[5]

-

-

Chain Elongation:

-

Repeat the deprotection and coupling steps for the subsequent Fmoc-protected amino acids in the sequence.

-

-

Cleavage and Deprotection:

-

After the final amino acid has been coupled, treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups (including the tBu group). The Z-group will remain intact under these conditions.

-

Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet.

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Protocol 2: Solution-Phase Peptide Synthesis using Z-Ser(tBu)-OMe

This protocol describes the coupling of Z-Ser(tBu)-OH to an amino acid ester in solution, followed by the deprotection of the protecting groups.

Materials:

-

Z-Ser(tBu)-OH (1 equivalent)

-

Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl) (1 equivalent)

-

Coupling reagent (e.g., EDC·HCl) (1.2 equivalents)

-

Additive (e.g., HOBt) (1.1 equivalents)[6]

-

Base (e.g., NMM, DIPEA) (1 equivalent)[6]

-

Solvent (e.g., DCM, DMF)

-

10% Palladium on carbon (Pd/C)

-

Hydrogen source (e.g., H2 gas, ammonium formate)

-

1 M Sodium Hydroxide (NaOH)

-

1 M Hydrochloric Acid (HCl)

Procedure:

-

Peptide Coupling:

-

Dissolve the amino acid ester hydrochloride (1 eq.) in the chosen solvent (e.g., DCM) and neutralize with the base (e.g., NMM, 1 eq.).

-

In a separate flask, dissolve Z-Ser(tBu)-OH (1 eq.) and the additive (e.g., HOBt, 1.1 eq.) in the solvent.

-

Add the coupling reagent (e.g., EDC·HCl, 1.2 eq.) to the Z-Ser(tBu)-OH solution, followed by the neutralized amino acid ester solution.

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude dipeptide by column chromatography.

-

-

Z-Group Deprotection (Catalytic Hydrogenation):

-

Dissolve the protected peptide in a suitable solvent (e.g., methanol).

-

Carefully add 10% Pd/C catalyst (10-20% by weight of the peptide).

-

Introduce a hydrogen source (e.g., bubble H2 gas through the solution or add ammonium formate).

-

Stir the mixture at room temperature and monitor by TLC until the starting material is consumed.

-

Work-up: Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.

-

-

Methyl Ester Saponification (optional):

-

Dissolve the peptide ester in a mixture of methanol and water.

-

Cool the solution to 0°C and add 1 M NaOH (1.1 eq.) dropwise.

-

Stir at room temperature and monitor by TLC.

-

Work-up: Neutralize the reaction mixture with 1 M HCl and remove the methanol under reduced pressure. The aqueous solution can then be lyophilized to obtain the final peptide.

-

Visualized Workflows

The following diagrams illustrate the key experimental workflows in peptide synthesis using Z-Ser(tBu)-protected serine.

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating Z-Ser(tBu)-OH.

Caption: Solution-phase synthesis workflow for a dipeptide using Z-Ser(tBu)-OH.

References

The Strategic Application of Cbz and Tert-butyl Protecting Groups in Serine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of peptide synthesis and the development of complex organic molecules, the judicious use of protecting groups is paramount to achieving desired outcomes. Serine, with its nucleophilic hydroxyl and amino functionalities, presents a unique synthetic challenge that necessitates a robust protection strategy. This technical guide provides a comprehensive overview of the function, application, and experimental considerations of two key protecting groups for serine derivatives: the benzyloxycarbonyl (Cbz) group for amine protection and the tert-butyl (tBu) group for hydroxyl and carboxyl protection.

Core Functions and Strategic Importance

The strategic selection of protecting groups is dictated by their stability under various reaction conditions and the orthogonality of their deprotection methods. This allows for the selective unmasking of functional groups at specific stages of a synthetic route.

The Benzyloxycarbonyl (Cbz) Group: A Stalwart of Amine Protection

The Cbz group is a widely employed protecting group for the α-amino functionality of serine and other amino acids. Its primary functions are:

-

Preventing Unwanted Reactivity: The Cbz group effectively masks the nucleophilicity of the amino group, preventing it from participating in undesired side reactions during peptide coupling or other synthetic transformations.

-

Facilitating Purification: The introduction of the aromatic Cbz group often imparts crystallinity to the protected amino acid, which can simplify purification by recrystallization.[1]

-

Minimizing Racemization: The urethane linkage of the Cbz group helps to suppress the formation of oxazolone intermediates during peptide coupling, thereby reducing the risk of racemization at the chiral α-carbon.[1]

The Cbz group is renowned for its stability under a wide range of conditions, including acidic and basic environments, making it compatible with many synthetic steps.[2][3]

The Tert-butyl (tBu) Group: Versatile Protection for Hydroxyl and Carboxyl Moieties

The tert-butyl group serves as a valuable protecting group for both the side-chain hydroxyl group and the C-terminal carboxyl group of serine.

-

Hydroxyl Protection (O-tBu): The tert-butyl ether of serine's side chain is a cornerstone of modern solid-phase peptide synthesis (SPPS), particularly in the widely used Fmoc/tBu orthogonal strategy.[4] Its bulky nature effectively shields the hydroxyl group from participating in side reactions, such as O-acylation, during peptide chain elongation.[5] The tBu group is stable to the basic conditions used for Fmoc deprotection but is readily cleaved under acidic conditions.

-

Carboxyl Protection (OtBu): The tert-butyl ester of serine enhances the lipophilicity of the molecule, which can improve its solubility in organic solvents. It is stable under many reaction conditions and is cleaved under acidic conditions.

Orthogonal Protection Strategies with Serine Derivatives

The true power of Cbz and tBu protecting groups lies in their orthogonal nature, allowing for the selective deprotection of one group in the presence of the other. This is fundamental to the synthesis of complex peptides and other molecules. A common strategy involves the use of a doubly protected serine derivative, such as Boc-Ser(tBu)-OH, where the Boc (tert-butyloxycarbonyl) group protects the amine and the tBu group protects the hydroxyl side chain.[6] This allows for the selective removal of the acid-labile Boc group while the tBu group remains intact, or vice versa depending on the specific acid conditions.

The following diagram illustrates the concept of orthogonal protection in peptide synthesis.

Data Presentation: A Comparative Overview

While a direct, comprehensive comparison of quantitative data from a single source is scarce, the following tables compile indicative data from various studies to provide a clearer picture of the efficiency of these protecting groups.

Table 1: Indicative Yields for N-Terminal Protection of Amines

| Protecting Group | Reagent | Amine | Solvent | Time | Yield (%) | Reference |

| Boc | Di-tert-butyl dicarbonate | Aniline | CH₂Cl₂ | < 1 min | High | [6] |

| Cbz | Benzyl chloroformate | Aniline | Water | 5 min | 95 | [6] |

| Cbz | Benzyl chloroformate | 1,2,3,6-tetrahydropyridine | NaOH(aq) | 3 h | 96 | [1] |

Table 2: Comparison of Deprotection Methods

| Protecting Group | Substrate | Deprotection Method | Solvent | Time | Yield (%) | Reference |

| Boc | Boc-protected amine | Trifluoroacetic acid | CH₂Cl₂ | 2 h | High | [6] |

| Cbz | Cbz-protected amine | 5% Pd/C, H₂ (1 atm) | Methanol | 40 h | High | [6] |

| tBu (Side Chain) | Peptide-resin | TFA/TIS/H₂O (95:2.5:2.5) | - | 2-3 h | High | [2] |

Experimental Protocols

The following are representative experimental protocols for the introduction and removal of Cbz and tBu protecting groups on serine derivatives.

Protocol for N-Cbz Protection of Serine

This protocol utilizes Schotten-Baumann conditions for the protection of the amino group of serine.

Diagram of Cbz Protection Workflow

Procedure:

-

Dissolution: Dissolve serine (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath.[7]

-

Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.[7]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[7]

-

Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[7]

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.[7]

-

Extraction: Extract the product with a suitable organic solvent such as ethyl acetate.[7]

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected serine.[7]

Protocol for Hydrogenolysis of the Cbz Group

This protocol describes the removal of the Cbz group using catalytic hydrogenation.

Procedure:

-

Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected serine derivative (1.0 equivalent) in a suitable solvent such as methanol or ethanol.[7]

-

Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).[7] Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times. Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature.[7]

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[7]

-

Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[7]

Protocol for Acidic Cleavage of the Tert-butyl Group from Serine Side Chain

This protocol is a standard procedure for the final deprotection of peptides synthesized using the Fmoc/tBu strategy, including the removal of the tBu ether from serine side chains.

Diagram of TFA Cleavage Workflow

Procedure:

-

Resin Preparation: Place the dried peptide-resin in a suitable reaction vessel.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail immediately before use. A standard cocktail for peptides without highly sensitive residues is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).[2][8] TIS acts as a scavenger to trap the reactive tert-butyl cations generated during cleavage.

-

Cleavage Reaction: Add the cleavage cocktail to the resin (e.g., 10-20 mL per gram of resin).[8]

-

Incubation: Gently agitate the mixture at room temperature for 2-3 hours.[2]

-

Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.[8]

-

Washing: Centrifuge the mixture to pellet the precipitated peptide. Wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and cleaved protecting groups.[2][8]

-

Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[2][8]

Potential Side Reactions and Mitigation Strategies

Several side reactions can occur during the protection and deprotection of serine derivatives. Awareness of these potential issues is crucial for optimizing reaction conditions and ensuring the purity of the final product.

-

Racemization: The chiral integrity of serine can be compromised under certain conditions. During Cbz protection, maintaining a pH between 8 and 10 is important to avoid racemization that can occur at higher pH.[7] The risk of racemization is also present during peptide coupling, although Cbz and Boc groups are designed to minimize this.[1][9]

-

O-acylation: If the hydroxyl group of serine is not protected, it can be acylated during peptide coupling, leading to the formation of branched peptides.[5] The use of a tert-butyl ether on the side chain effectively prevents this side reaction.

-

Alkylation during Deprotection: The tert-butyl cations generated during the acidic cleavage of tBu groups are highly reactive and can alkylate nucleophilic residues such as tryptophan and methionine. The inclusion of scavengers like TIS in the cleavage cocktail is essential to trap these carbocations.[8]

-

Incomplete Deprotection: In some cases, the removal of protecting groups may be incomplete, especially for sterically hindered residues or in cases of peptide aggregation.[9] Monitoring the reaction by HPLC or mass spectrometry is recommended to ensure complete deprotection.

Conclusion

The benzyloxycarbonyl and tert-butyl protecting groups are indispensable tools in the synthesis of serine-containing peptides and other complex molecules. The Cbz group provides robust protection for the amino terminus, while the tert-butyl group offers versatile and acid-labile protection for the hydroxyl and carboxyl functionalities. A thorough understanding of their respective properties, orthogonal deprotection strategies, and potential side reactions, as outlined in this guide, is essential for researchers, scientists, and drug development professionals to design and execute successful synthetic campaigns, ultimately leading to the efficient production of high-purity target molecules.

References

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 7. benchchem.com [benchchem.com]

- 8. peptide.com [peptide.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

The Strategic Cornerstone of Peptide Synthesis: An In-depth Technical Guide to O-tert-Butyl-N-carbobenzoxy-L-serine Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide chemistry, the precise assembly of amino acid sequences is paramount to the successful development of novel therapeutics and research tools. The strategic use of protecting groups is the bedrock of this precision, preventing unwanted side reactions and ensuring the fidelity of the final peptide. Among the arsenal of protected amino acids, O-tert-Butyl-N-carbobenzoxy-L-serine methyl ester stands out as a versatile and crucial building block. This technical guide provides a comprehensive overview of its core role, properties, and application in modern peptide synthesis.

Core Properties and Specifications

This compound, with the CAS number 1872-59-9, is a derivative of the amino acid L-serine where the amino group, the carboxyl group, and the side-chain hydroxyl group are all protected.[1][2][3] This trifecta of protection makes it a highly stable and reliable component in both solution-phase and solid-phase peptide synthesis (SPPS).

| Property | Value | Reference |

| CAS Number | 1872-59-9 | [1][2][3] |

| Molecular Formula | C16H23NO5 | [2] |

| Molecular Weight | 309.36 g/mol | [2] |

| Melting Point | 43 °C | [1] |

| Appearance | White to off-white solid | |

| Purity | Typically ≥98% (HPLC) | [4] |

Spectroscopic Data (Expected):

-

¹H NMR: Protons of the tert-butyl group would appear as a singlet around 1.1-1.3 ppm. The methyl ester protons would be a singlet around 3.7 ppm. The protons of the serine backbone and the benzyl group of the Cbz protector would show characteristic multiplets in their respective regions.

-

¹³C NMR: Distinct signals would be observed for the carbonyl carbons of the ester and the carbamate, the quaternary carbon and methyl carbons of the tert-butyl group, the methyl carbon of the ester, and the aromatic carbons of the Cbz group.

The Orthogonal Protection Strategy

The power of this compound lies in its orthogonal protecting groups. This means each protecting group can be removed under specific conditions without affecting the others, allowing for precise, stepwise modifications during peptide synthesis.

-

N-terminal Protection (Carbobenzoxy - Cbz): The Cbz group is stable under mildly acidic and basic conditions but can be selectively removed by catalytic hydrogenation (e.g., H₂/Pd-C).[5] This method is clean, with the byproducts being toluene and carbon dioxide.

-

C-terminal Protection (Methyl Ester): The methyl ester protects the carboxylic acid. It is stable to the conditions used for Fmoc and Boc deprotection but can be cleaved by saponification (hydrolysis with a base like NaOH or LiOH).

-

Side-Chain Protection (tert-Butyl): The tert-butyl ether safeguards the hydroxyl group of the serine side chain from unwanted acylation during peptide coupling. This group is stable to both the catalytic hydrogenation used for Cbz removal and the basic conditions for methyl ester saponification. It is typically removed under strong acidic conditions, such as with trifluoroacetic acid (TFA).

Role in Peptide Synthesis Workflows

This compound is a valuable building block in a variety of peptide synthesis strategies.

Solution-Phase Peptide Synthesis

In solution-phase synthesis, this compound can be used to build peptide fragments. For instance, the methyl ester can be saponified to reveal the free carboxylic acid, which is then activated and coupled to the free amino group of another amino acid or peptide fragment. Alternatively, the Cbz group can be removed to expose the N-terminus for coupling with an activated carboxyl group.

Solid-Phase Peptide Synthesis (SPPS)

While less common in standard Fmoc- or Boc-based automated SPPS where amino acids are typically added with a free carboxyl group and a temporary N-terminal protecting group, Cbz-Ser(tBu)-OMe can be valuable for the synthesis of specific peptide fragments that are later used in a convergent synthesis strategy. It can also be used in manual SPPS protocols.

Experimental Protocols

The following are representative experimental protocols. Researchers should adapt these based on their specific substrates and laboratory conditions.

Synthesis of this compound

This is a multi-step synthesis that can be adapted from procedures described in the patent literature.[6]

-

Esterification of L-Serine: L-serine is reacted with methanol in the presence of an acid catalyst (e.g., thionyl chloride or gaseous HCl) to form L-serine methyl ester hydrochloride.

-

N-terminal Protection: The L-serine methyl ester hydrochloride is then reacted with benzyl chloroformate (Cbz-Cl) in the presence of a base to yield N-carbobenzoxy-L-serine methyl ester.

-

Side-Chain Protection: The N-protected serine methyl ester is then reacted with isobutylene in the presence of a strong acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent like dioxane to afford the final product, this compound.

Deprotection Protocols

a) Cbz Group Removal (Catalytic Hydrogenation)

-

Dissolve the Cbz-protected peptide in a suitable solvent such as methanol or ethanol.

-

Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20 mol% relative to the substrate).

-

Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) and then introduce hydrogen gas (e.g., from a balloon or a hydrogenation apparatus).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction by an appropriate technique (e.g., TLC or LC-MS).

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.[5][7]

b) tert-Butyl Group Removal (Acidolysis)

-

Dissolve the peptide in a cleavage cocktail, typically containing a high concentration of trifluoroacetic acid (TFA). A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) as a scavenger.

-

Stir the mixture at room temperature for 1-3 hours.

-

Precipitate the deprotected peptide by adding cold diethyl ether.

-

Isolate the peptide by centrifugation or filtration.

-

Wash the peptide with cold diethyl ether to remove scavengers and byproducts.

c) Methyl Ester Removal (Saponification)

-

Dissolve the peptide methyl ester in a mixture of a suitable organic solvent (e.g., methanol or THF) and water.

-

Cool the solution in an ice bath.

-

Add a solution of sodium hydroxide or lithium hydroxide (typically 1.1-1.5 equivalents) dropwise.

-

Stir the reaction mixture and monitor by TLC or LC-MS until the starting material is consumed.

-

Carefully neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).

-

Remove the organic solvent under reduced pressure.

-

The aqueous solution containing the peptide with a free carboxylic acid can then be used in the next step or the product can be isolated by extraction or lyophilization.

Conclusion

This compound is a strategically important building block in peptide chemistry. Its orthogonal protecting groups provide chemists with the flexibility to perform selective deprotection and subsequent modifications, which is essential for the synthesis of complex peptides. A thorough understanding of its properties and the reaction conditions for the manipulation of its protecting groups is crucial for any researcher, scientist, or drug development professional working in the field of peptide synthesis.

References

- 1. chembk.com [chembk.com]

- 2. scbt.com [scbt.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound | 1872-59-9 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. CN101284803A - Synthetic method of N-fluorenylmethoxycarbonyl-O-tert-butyl serine - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

The Sentinel of Serine: A Technical Guide to the Discovery and History of its Protecting Groups

For Researchers, Scientists, and Drug Development Professionals

The hydroxyl group of serine, a seemingly simple functional group, presents a significant challenge in the intricate art of peptide synthesis. Its nucleophilic nature necessitates the use of protecting groups to prevent unwanted side reactions, ensuring the fidelity of the final peptide product. This technical guide provides an in-depth exploration of the discovery and history of serine protecting groups, offering a comprehensive resource on their application, quantitative performance, and the experimental protocols that underpin their use.

A Historical Perspective: From Fischer's Vision to Orthogonal Strategies

The journey of peptide synthesis began with the pioneering work of Hermann Emil Fischer at the turn of the 20th century. In 1902, he provided irrefutable proof of the peptide bond and, by 1905, had developed the first methods for peptide synthesis in the laboratory.[1] Fischer's early work laid the conceptual groundwork for the field, recognizing the need to control the reactivity of amino acid functional groups.[1][2][3][4]

The advent of solution-phase peptide synthesis saw the introduction of early protecting groups. The benzyl (Bzl) ether emerged as a reliable means to protect the hydroxyl group of serine. Its relative stability and removal by hydrogenolysis made it a workhorse in classical peptide synthesis.

A paradigm shift occurred with the development of Solid-Phase Peptide Synthesis (SPPS) by R. Bruce Merrifield in 1963, an achievement for which he was awarded the Nobel Prize in Chemistry in 1984.[5][6] SPPS necessitated a new way of thinking about protecting groups, leading to the concept of orthogonality . This principle dictates that different protecting groups on a peptide can be removed under distinct chemical conditions, allowing for selective deprotection without affecting other protected functionalities.[4][7][8][9][10]

This led to the establishment of two major orthogonal strategies:

-

Boc/Bzl Strategy: This approach utilizes the acid-labile tert-butoxycarbonyl (Boc) group for the temporary protection of the α-amino group and more acid-stable groups, such as the benzyl ether, for the "permanent" protection of side chains.[8][10]

-

Fmoc/tBu Strategy: Developed by Louis A. Carpino in the 1970s, the 9-fluorenylmethyloxycarbonyl (Fmoc) group offered a base-labile alternative for α-amino protection.[11][12][13] This was paired with very acid-labile side-chain protecting groups like the tert-butyl (tBu) ether , creating a fully orthogonal system.[4][8]

The Fmoc/tBu strategy has become the dominant method in modern SPPS due to its milder deprotection conditions for the α-amino group.[4] Alongside the tBu group, the bulky and acid-labile trityl (Trt) group also found significant use for serine side-chain protection within the Fmoc strategy.[6][13][14]

Core Serine Protecting Groups: A Quantitative Comparison

The choice of a serine protecting group is dictated by the overall synthetic strategy, the nature of the peptide sequence, and the desired final modifications. Below is a summary of the most common serine protecting groups and their key characteristics.

| Protecting Group | Structure | Introduction Reagents | Deprotection Conditions | Stability & Compatibility | Typical Yield (Introduction) |

| Benzyl (Bzl) | -CH₂-Ph | NaH, Benzyl bromide (BnBr) | Catalytic Hydrogenolysis (H₂/Pd), Strong acids (HF, TFMSA) | Stable to TFA, piperidine. Used in Boc-SPPS. | 60-80% |

| tert-Butyl (tBu) | -C(CH₃)₃ | Isobutene, acid catalyst | Strong acids (e.g., 95% TFA) | Stable to piperidine. Used in Fmoc-SPPS. | 70-90% |

| Trityl (Trt) | -C(Ph)₃ | Trityl chloride (Trt-Cl), base | Mild acids (e.g., 1-5% TFA in DCM), Catalytic Hydrogenolysis | Stable to piperidine. More acid-labile than tBu. Used in Fmoc-SPPS. | 80-95% |

| Silyl Ethers (e.g., TBDMS) | -Si(CH₃)₂(C(CH₃)₃) | TBDMS-Cl, Imidazole | Fluoride ion (e.g., TBAF), Acetic acid | Tunable stability based on steric bulk. Orthogonal to many other groups. | >90% |

| Cyclohexyl (Chx) | -C₆H₁₁ | 3-bromocyclohexene, NaH; then H₂/PtO₂ | 1 M TFMSA-thioanisole in TFA | Stable to TFA, piperidine, and catalytic hydrogenation over Pd-charcoal.[12] | Good |

Experimental Protocols: A Practical Guide

Detailed methodologies for the introduction and removal of key serine protecting groups are essential for successful peptide synthesis.

O-Benzylation of Serine (for Boc-SPPS)

This protocol describes the synthesis of Boc-Ser(Bzl)-OH.

Step 1: N-Boc Protection of L-Serine

-

Dissolve L-serine (e.g., 5.2 g, 50.0 mmol) in a mixture of 1M NaOH (50 mL) and 1,4-dioxane (100 mL).[2]

-

Cool the solution to 0°C and slowly add di-tert-butyl dicarbonate (Boc₂O) (e.g., 13.1 g, 60.0 mmol).[2]

-

Allow the mixture to warm to room temperature and stir for 24 hours.[2]

-

Remove the 1,4-dioxane under reduced pressure. Wash the aqueous layer with diethyl ether.

-

Acidify the aqueous layer to pH 2-3 with 1M H₂SO₄ and extract the product with ethyl acetate.[2]

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield N-(tert-butoxycarbonyl)-L-serine. A typical yield is around 94%.[2]

Step 2: O-Benzylation

-

Dissolve the N-Boc-L-serine (e.g., 8.2 g, 40.0 mmol) in anhydrous DMF (200 mL).[2]

-

Cool the solution to 0°C under an argon atmosphere and add sodium hydride (NaH) (e.g., 2.1 g, 88 mmol) portion-wise.[2]

-